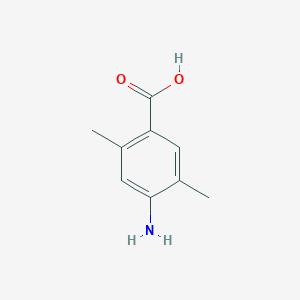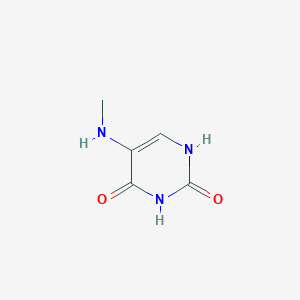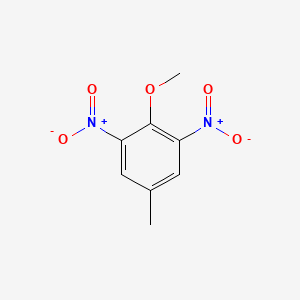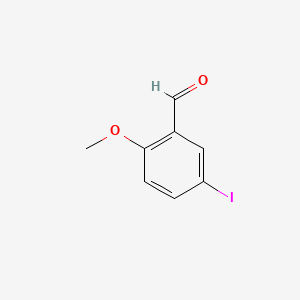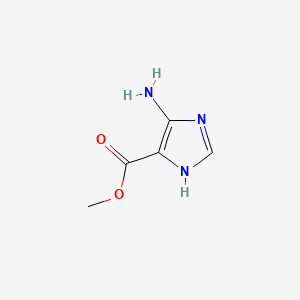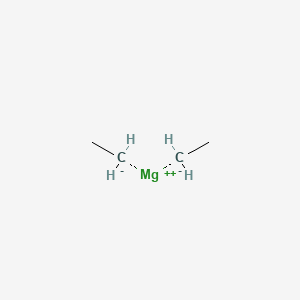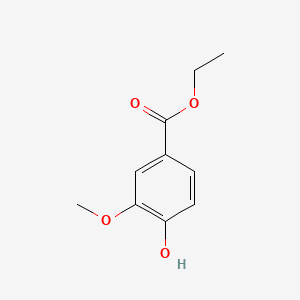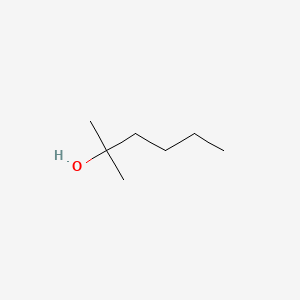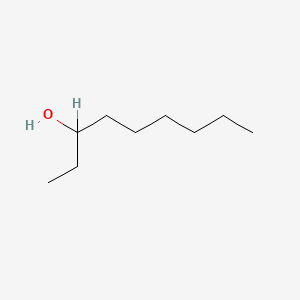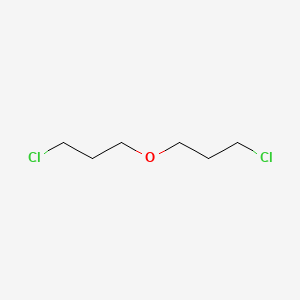
Palmitic acid sucrose monoester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitic acid sucrose monoester is a type of sucrose ester, which is a non-ionic surfactant. It is synthesized from sucrose and palmitic acid, a saturated fatty acid. This compound is known for its excellent emulsifying properties and is widely used in the food, cosmetic, and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitic acid sucrose monoester is typically synthesized through a transesterification reaction. This involves reacting sucrose with vinyl palmitate in the presence of a catalyst such as dimethyl sulfoxide. The reaction conditions are carefully controlled to limit the formation of diesters and ensure the production of the monoester compound .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Transesterification Reaction: Sucrose is reacted with vinyl palmitate in the presence of dimethyl sulfoxide.
Distillation and Solvent Extraction: The reaction mixture undergoes distillation and solvent extraction to remove impurities.
Purification: The final product is purified through membrane filtration and drying.
Chemical Reactions Analysis
Types of Reactions
Palmitic acid sucrose monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Palmitic acid sucrose monoester has a wide range of scientific research applications:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential as a transdermal permeation enhancer.
Medicine: Investigated for its use in drug delivery systems.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals
Mechanism of Action
The mechanism of action of palmitic acid sucrose monoester involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which allows it to interact with both hydrophilic and lipophilic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Sucrose monostearate
- Sucrose monolaurate
- Sucrose monooleate
Uniqueness
Palmitic acid sucrose monoester is unique due to its specific fatty acid composition, which provides it with distinct emulsifying properties. Compared to other sucrose esters, it has a higher hydrophobic-lipophilic balance (HLB) value, making it particularly effective in stabilizing oil-in-water emulsions .
Properties
CAS No. |
26446-38-8 |
|---|---|
Molecular Formula |
C28H52O12 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |
InChI Key |
DZPKXFNXNJJENH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


